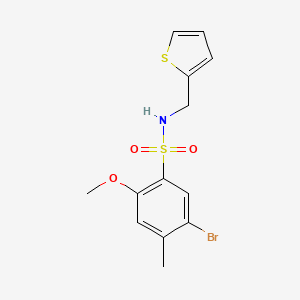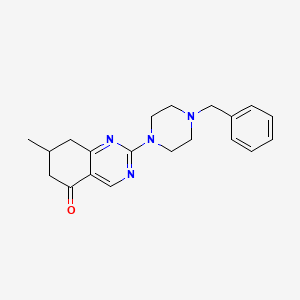![molecular formula C20H16N2O3S B4387696 N~1~-BENZYL-2-[(4-NITROPHENYL)SULFANYL]BENZAMIDE](/img/structure/B4387696.png)
N~1~-BENZYL-2-[(4-NITROPHENYL)SULFANYL]BENZAMIDE
Vue d'ensemble
Description
N~1~-Benzyl-2-[(4-nitrophenyl)sulfanyl]benzamide is an organic compound that features a benzamide core with a benzyl group and a 4-nitrophenylsulfanyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-2-[(4-nitrophenyl)sulfanyl]benzamide typically involves the nucleophilic aromatic substitution reactionThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like dicyclohexylcarbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-benzyl-2-[(4-nitrophenyl)sulfanyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using agents like sodium borohydride (NaBH~4~) or hydrazine (N~2~H~4~).
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like NaBH4 and N2H4, as well as nucleophiles for substitution reactions. The conditions often involve the use of solvents such as DMF and catalysts like DCC and DMAP .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
N~1~-benzyl-2-[(4-nitrophenyl)sulfanyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N1-benzyl-2-[(4-nitrophenyl)sulfanyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may interact with biological molecules through hydrogen bonding and other interactions. The benzyl and sulfanyl groups contribute to the compound’s overall stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-nitrophenyl)benzamide: Shares the nitrophenyl and benzamide core but lacks the benzyl and sulfanyl groups.
4-nitrobenzanilide: Similar structure but with different substituents on the benzamide core.
Uniqueness
N~1~-benzyl-2-[(4-nitrophenyl)sulfanyl]benzamide is unique due to the presence of both benzyl and 4-nitrophenylsulfanyl groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-benzyl-2-(4-nitrophenyl)sulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-20(21-14-15-6-2-1-3-7-15)18-8-4-5-9-19(18)26-17-12-10-16(11-13-17)22(24)25/h1-13H,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDWSZCVXMLDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4387615.png)
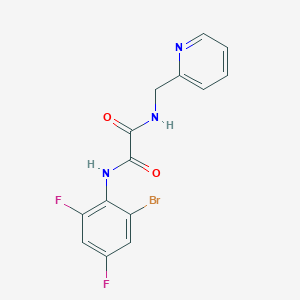
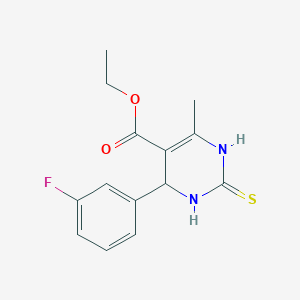
![2-chloro-5-[(4-methyl-1-piperidinyl)carbonyl]-N-phenylbenzenesulfonamide](/img/structure/B4387630.png)
![2-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B4387638.png)
![4-chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4387646.png)
![N-[3-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)propyl]formamide](/img/structure/B4387648.png)
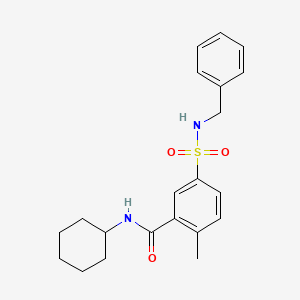
![6-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyridinecarboxamide](/img/structure/B4387672.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4387680.png)
![N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]formamide](/img/structure/B4387687.png)
![3-[3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4387704.png)
